(E)-tetradec-5-en-1-ol
Overview
Description
(E)-tetradec-5-en-1-ol is a straight-chain unsaturated alcohol with the molecular formula C₁₄H₂₈O. It is known for its role as a component in insect sex pheromones, particularly in species such as the grass fly Tricimba cincta and the moth Rhynchopacha sp .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tetradec-5-en-1-ol can be achieved through a modified Knoevenagel reaction starting from octanol and decanal . This stereodirected synthesis involves the formation of the double bond at the fifth carbon position, resulting in the desired E-configuration.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale organic synthesis techniques. These methods often utilize vacuum liquid chromatography and preparative thin layer chromatography to isolate and purify the compound from complex mixtures .
Chemical Reactions Analysis
Types of Reactions
(E)-tetradec-5-en-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond can be reduced to form the saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various acids or bases for substitution reactions .
Major Products
The major products formed from these reactions include tetradecanal (from oxidation), tetradecan-1-ol (from reduction), and various substituted derivatives depending on the substitution reaction conditions .
Scientific Research Applications
(E)-tetradec-5-en-1-ol has several scientific research applications:
Chemistry: It is used as a model compound in studies of unsaturated alcohols and their reactivity.
Biology: It serves as a key component in the study of insect pheromones and their role in mating behaviors.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of chemical signaling.
Industry: It is used in the formulation of pheromone-based pest control products
Mechanism of Action
The mechanism of action of (E)-tetradec-5-en-1-ol involves its interaction with specific odor receptors in insects. For example, in the case of the grass fly Tricimba cincta, it binds to receptors that trigger mating behaviors. The molecular targets include specific olfactory receptors that are highly sensitive to the presence of this compound .
Comparison with Similar Compounds
Similar Compounds
6E-Tetradecen-1-ol: Another unsaturated alcohol with a double bond at the sixth carbon position.
Dodec-5E-en-1-ol: A similar compound with a shorter carbon chain.
Hexadeca-4,6-dien-1-ol: A compound with two double bonds in its structure
Uniqueness
(E)-tetradec-5-en-1-ol is unique due to its specific double bond position and its role in insect pheromones. Its ability to mimic natural pheromones makes it particularly valuable in pest control applications .
Properties
IUPAC Name |
(E)-tetradec-5-en-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h9-10,15H,2-8,11-14H2,1H3/b10-9+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTGEAXLNDKCTI-MDZDMXLPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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